N-(3-((2-fluorophenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
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Overview
Description
N-(3-((2-fluorophenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoxaline ring, a benzo[c][1,2,5]thiadiazole moiety, and a sulfonamide group, which collectively contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((2-fluorophenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, which is then functionalized with a 2-fluorophenyl group through nucleophilic substitution reactions. The benzo[c][1,2,5]thiadiazole moiety is introduced via cyclization reactions involving appropriate precursors. Finally, the sulfonamide group is added through sulfonation reactions using reagents such as chlorosulfonic acid or sulfonyl chlorides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-((2-fluorophenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinoxaline ring to its reduced form.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, sulfonyl chlorides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
N-(3-((2-fluorophenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-((2-fluorophenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives and benzo[c][1,2,5]thiadiazole-based molecules, such as:
- Quinoxaline-2-carboxylic acid
- Benzo[c][1,2,5]thiadiazole-4-carboxamide
- 2-Fluoroaniline derivatives
Uniqueness
N-(3-((2-fluorophenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is unique due to its combination of a quinoxaline ring, a benzo[c][1,2,5]thiadiazole moiety, and a sulfonamide group. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C20H13FN6O2S2 |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-[3-(2-fluoroanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C20H13FN6O2S2/c21-12-6-1-2-7-13(12)22-19-20(24-15-9-4-3-8-14(15)23-19)27-31(28,29)17-11-5-10-16-18(17)26-30-25-16/h1-11H,(H,22,23)(H,24,27) |
InChI Key |
AHEYVYHFMDBMQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CC4=NSN=C43)NC5=CC=CC=C5F |
Origin of Product |
United States |
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